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molecular formula C14H19F2N B8707502 3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine CAS No. 820971-95-7

3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine

Cat. No. B8707502
M. Wt: 239.30 g/mol
InChI Key: RVXLRGDDRYNMGG-UHFFFAOYSA-N
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Patent
US07906503B2

Procedure details

To a solution of 360 mg (1.06 mmol) of tert-butyl 3-[1-(3,5-difluorophenyl)-2,2-dimethylpropyl]azetidine-1-carboxylate in 1.5 mL of CH2Cl2, was added 1.5 mL of TFA and the solution was stirred for 1 h at rt. It was concentrated and washed with ether to afford the title compound as a white solid; Mass Spectrum: m/e=240 (M+1).
Name
tert-butyl 3-[1-(3,5-difluorophenyl)-2,2-dimethylpropyl]azetidine-1-carboxylate
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([CH:14]2[CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15]2)[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[C:6]([F:8])[CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([CH:14]2[CH2:15][NH:16][CH2:17]2)[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
tert-butyl 3-[1-(3,5-difluorophenyl)-2,2-dimethylpropyl]azetidine-1-carboxylate
Quantity
360 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C(C)(C)C)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C(C)(C)C)C1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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